3-(4-BOC-Piperazino)-5-chlorophenylboronic acid 3-(4-BOC-Piperazino)-5-chlorophenylboronic acid
Brand Name: Vulcanchem
CAS No.: 2377609-41-9
VCID: VC4383951
InChI: InChI=1S/C15H22BClN2O4/c1-15(2,3)23-14(20)19-6-4-18(5-7-19)13-9-11(16(21)22)8-12(17)10-13/h8-10,21-22H,4-7H2,1-3H3
SMILES: B(C1=CC(=CC(=C1)Cl)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Molecular Formula: C15H22BClN2O4
Molecular Weight: 340.61

3-(4-BOC-Piperazino)-5-chlorophenylboronic acid

CAS No.: 2377609-41-9

Cat. No.: VC4383951

Molecular Formula: C15H22BClN2O4

Molecular Weight: 340.61

* For research use only. Not for human or veterinary use.

3-(4-BOC-Piperazino)-5-chlorophenylboronic acid - 2377609-41-9

Specification

CAS No. 2377609-41-9
Molecular Formula C15H22BClN2O4
Molecular Weight 340.61
IUPAC Name [3-chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid
Standard InChI InChI=1S/C15H22BClN2O4/c1-15(2,3)23-14(20)19-6-4-18(5-7-19)13-9-11(16(21)22)8-12(17)10-13/h8-10,21-22H,4-7H2,1-3H3
Standard InChI Key DDQWDOQYDHNTOT-UHFFFAOYSA-N
SMILES B(C1=CC(=CC(=C1)Cl)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O

Introduction

3-(4-BOC-Piperazino)-5-chlorophenylboronic acid is a boronic acid derivative that incorporates a piperazine ring protected by a tert-butyloxycarbonyl (BOC) group. This compound is of interest in organic synthesis, particularly in reactions involving cross-coupling, such as the Suzuki-Miyaura reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The presence of the BOC-protected piperazine moiety suggests potential applications in medicinal chemistry, where such groups are often used to introduce basic functionalities into molecules.

Synthesis and Applications

The synthesis of 3-(4-BOC-Piperazino)-5-chlorophenylboronic acid typically involves the reaction of a suitable aryl halide with a boronic acid precursor in the presence of a catalyst, such as palladium, under Suzuki-Miyaura conditions . The BOC-protected piperazine can be introduced through nucleophilic substitution reactions.

Synthesis Steps:

  • Preparation of Aryl Halide: Synthesize or obtain the appropriate aryl halide, such as 3-chloro-5-bromophenylamine.

  • Introduction of BOC-Piperazine: React the aryl halide with a BOC-protected piperazine under suitable conditions.

  • Boronic Acid Formation: Convert the resulting compound into a boronic acid through a boronation reaction.

Potential Applications:

  • Medicinal Chemistry: The compound could serve as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological or oncological conditions.

  • Organic Synthesis: It can be used in the synthesis of complex organic molecules through Suzuki-Miyaura reactions.

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